Cosyntropin (acetate)
Description
Cosyntropin (acetate), a synthetic peptide analog of adrenocorticotropic hormone (ACTH 1-24), is widely used in clinical and veterinary settings to assess adrenal function by stimulating cortisol release . It has a molecular formula of C₁₃₆H₂₁₀N₄₀O₃₁S and a molecular weight of ~2,933.4 g/mol . Its diagnostic efficacy surpasses natural ACTH in speed and consistency, particularly in equine studies .
Properties
IUPAC Name |
acetic acid;(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C136H210N40O31S.C2H4O2/c1-75(2)109(127(200)154-71-106(181)156-88(31-13-17-52-137)114(187)158-89(32-14-18-53-138)115(188)159-91(35-21-56-149-134(142)143)116(189)164-96(37-23-58-151-136(146)147)131(204)175-60-25-39-104(175)126(199)173-111(77(5)6)128(201)163-90(33-15-19-54-139)120(193)171-110(76(3)4)129(202)169-101(65-80-43-47-84(180)48-44-80)132(205)176-61-26-40-105(176)133(206)207)172-125(198)103-38-24-59-174(103)130(203)95(34-16-20-55-140)157-107(182)70-153-113(186)99(66-81-68-152-87-30-12-11-29-85(81)87)167-117(190)92(36-22-57-150-135(144)145)160-121(194)98(63-78-27-9-8-10-28-78)166-123(196)100(67-82-69-148-74-155-82)168-118(191)93(49-50-108(183)184)161-119(192)94(51-62-208-7)162-124(197)102(73-178)170-122(195)97(165-112(185)86(141)72-177)64-79-41-45-83(179)46-42-79;1-2(3)4/h8-12,27-30,41-48,68-69,74-77,86,88-105,109-111,152,177-180H,13-26,31-40,49-67,70-73,137-141H2,1-7H3,(H,148,155)(H,153,186)(H,154,200)(H,156,181)(H,157,182)(H,158,187)(H,159,188)(H,160,194)(H,161,192)(H,162,197)(H,163,201)(H,164,189)(H,165,185)(H,166,196)(H,167,190)(H,168,191)(H,169,202)(H,170,195)(H,171,193)(H,172,198)(H,173,199)(H,183,184)(H,206,207)(H4,142,143,149)(H4,144,145,150)(H4,146,147,151);1H3,(H,3,4)/t86-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,109-,110-,111-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDSGCNRPXJYVQS-GLMYKROOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)O)NC(=O)C4CCCN4C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CC8=CN=CN8)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC9=CC=C(C=C9)O)NC(=O)C(CO)N.CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N3CCC[C@H]3C(=O)O)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)[C@H](CC8=CN=CN8)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](CC9=CC=C(C=C9)O)NC(=O)[C@H](CO)N.CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C138H214N40O33S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2993.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60189-34-6 | |
| Record name | Cosyntropin acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060189346 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cosyntropin (acetate) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is achieved.
Cleavage and Purification: The peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods: In an industrial setting, the production of Cosyntropin (acetate) follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The final product is subjected to rigorous quality control measures to ensure purity and activity.
Chemical Reactions Analysis
Types of Reactions: Alpha(1-24)-Corticotropin, acetate (salt) can undergo various chemical reactions, including:
Oxidation: This reaction can occur at methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs with altered biological activity.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Major Products:
Oxidation: Methionine sulfoxide-containing peptides.
Reduction: Peptides with reduced disulfide bonds.
Substitution: Peptide analogs with modified amino acid sequences.
Scientific Research Applications
Diagnostic Applications
Cosyntropin is primarily utilized in diagnosing adrenal insufficiency (AI) and nonclassical congenital adrenal hyperplasia (NCCAH). The cosyntropin stimulation test is the cornerstone for evaluating adrenal function by measuring cortisol levels before and after administration of cosyntropin.
Clinical Protocols
- Short Synacthen Test : Involves administering 250 µg of cosyntropin intravenously and measuring serum cortisol levels at 30 and 60 minutes post-administration. Normal cortisol response indicates adequate adrenal function.
- Cutoff Values : Recent studies using liquid chromatography tandem mass spectrometry (LC-MS/MS) have established new cutoff values for cortisol (412 nmol/L at 30 minutes and 485 nmol/L at 60 minutes) which are lower than traditional immunoassays, thereby reducing false-positive results for AI .
Therapeutic Applications
Beyond diagnostics, cosyntropin has therapeutic uses, particularly in managing conditions where increased cortisol production is beneficial.
Conditions Treated
- Autoimmune Disorders : Cosyntropin can help modulate immune responses in conditions like multiple sclerosis and certain rheumatic diseases.
- Epilepsy : It is used in treating West syndrome (infantile spasms) and Lennox-Gastaut syndrome by stimulating endogenous cortisol production to manage seizures.
- Inflammatory Bowel Disease : It may be effective in cases where conventional steroid therapy is inadequate .
Adrenal Insufficiency Post-Megestrol Acetate
A case study documented a patient with AIDS who developed secondary adrenal insufficiency after abrupt withdrawal from long-term megestrol acetate treatment. The patient exhibited diminished response to cosyntropin stimulation tests, highlighting the importance of cosyntropin in assessing adrenal function following steroid exposure .
New Reference Ranges for Cortisol Testing
A study involving healthy subjects and patients with suspected AI established new reference ranges for cortisol levels post-cosyntropin administration using advanced LC-MS/MS techniques. This research demonstrated that a significant number of patients previously diagnosed with AI could be classified as normal under the new criteria, emphasizing the evolving standards in diagnostic testing .
Summary Table of Applications
| Application Type | Description | Key Findings |
|---|---|---|
| Diagnostic Testing | Evaluates adrenal function via the cosyntropin stimulation test | New LC-MS/MS cutoffs reduce false positives for adrenal insufficiency |
| Autoimmune Disorders | Modulates immune responses in conditions like multiple sclerosis | Effective in managing relapses when conventional therapies fail |
| Epilepsy | Treats infantile spasms and Lennox-Gastaut syndrome | Stimulates endogenous cortisol production to control seizures |
| Inflammatory Conditions | Useful in inflammatory bowel disease where standard steroid therapy is insufficient | Provides an alternative therapeutic approach to manage inflammation |
Mechanism of Action
Alpha(1-24)-Corticotropin, acetate (salt) exerts its effects by binding to the melanocortin 2 receptor (MC2R) on the surface of adrenal cortex cells. This binding activates the cyclic adenosine monophosphate (cAMP) signaling pathway, leading to the production and release of glucocorticoids such as cortisol. These glucocorticoids play a crucial role in regulating metabolism, immune response, and stress adaptation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Tetracosactide Hexaacetate
Natural ACTH (1-24 and 1-39)
- Natural ACTH 1-39: Full-length peptide (39 amino acids) with prolonged biological activity but inconsistent diagnostic responses . Less stable than synthetic analogs like Cosyntropin .
- Natural ACTH 1-24 :
Acetate Salts of Other Peptides
- Anaritide Acetate (CAS 104595-79-1):
- Teduglutide Acetate (CAS 287714-30-1):
Comparative Data Table
Pharmacological and Stability Considerations
- Efficacy : Cosyntropin (acetate) induces cortisol release within 30–60 minutes, outperforming natural ACTH 1-24 in equine studies .
- Safety: Non-irritating but may cause allergic reactions via inhalation or skin contact . Avoid mixing with strong bases to prevent hazardous decomposition .
- Storage : Most synthetic peptides, including Cosyntropin, require low-temperature storage (-20°C) to maintain integrity .
Biological Activity
Cosyntropin, also known as tetracosactide, is a synthetic derivative of adrenocorticotropic hormone (ACTH) that plays a significant role in the evaluation and management of adrenal insufficiency. Its biological activity primarily involves stimulating the adrenal cortex to produce corticosteroids, including cortisol. This article delves into the biological activity of cosyntropin, its mechanisms, clinical applications, and relevant research findings.
Cosyntropin exhibits full corticosteroidogenic activity similar to natural ACTH. It consists of the first 24 amino acids of the 39-amino-acid sequence found in ACTH, with the N-terminal portion being crucial for its biological activity. The minimal sequence retaining full activity is the first 20 amino acids; shortening this sequence beyond 20 residues results in a significant loss of potency—approximately 70% with just a one-residue decrement from 20 to 19 .
When administered, cosyntropin binds to melanocortin-2 receptors (MC2R) on adrenocortical cells, activating adenylate cyclase and increasing intracellular cyclic AMP (cAMP) levels. This cascade leads to the activation of protein kinase A, which stimulates the synthesis and release of corticosteroids from cholesterol .
Pharmacokinetics
- Absorption : Rapidly absorbed following intramuscular administration.
- Half-life : The half-life varies but is generally short, necessitating careful dosing for therapeutic effects.
- Distribution and Metabolism : Specific data on volume distribution and metabolism are not well-documented .
Clinical Applications
Cosyntropin is primarily used for:
- Diagnosis of Adrenal Insufficiency : A single dose of 0.25 mg can stimulate adrenal cortex activity to assess adrenal function effectively. This test helps differentiate between primary and secondary adrenal insufficiency .
- Treatment of Autoimmune Conditions : It is also utilized in managing certain autoimmune disorders due to its immunomodulatory effects .
Case Studies
-
Adrenal Insufficiency Testing :
- In a study involving patients with suspected adrenal insufficiency, administration of cosyntropin resulted in significant increases in cortisol levels post-stimulation, confirming adrenal gland responsiveness .
- A specific case highlighted that patients receiving megestrol acetate showed diminished response to cosyntropin stimulation, indicating potential drug interactions affecting adrenal function .
- Neuroinflammation Modulation :
Pharmacodynamic Effects
Cosyntropin not only stimulates cortisol production but also has extra-adrenal effects such as increased melanotropic activity and growth hormone secretion. However, these effects are generally considered clinically insignificant compared to its primary role in cortisol stimulation .
Comparative Efficacy Table
| Parameter | Cosyntropin | Natural ACTH |
|---|---|---|
| Amino Acid Sequence | 1-24 (first 24 amino acids) | 1-39 |
| Corticosteroid Stimulation | Yes | Yes |
| Maximal Dose for Adrenal Stimulation | 0.25 mg | 25 units |
| Loss of Potency (20 to 19 residues) | 70% loss | Not applicable |
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
